(2E)-3-imino-2-[(4-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile
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Overview
Description
2-Imino-1-[(E)-2-(4-methoxyphenyl)hydrazono]-2-morpholinoethyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a hydrazone linkage, and a cyanide group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1-[(E)-2-(4-methoxyphenyl)hydrazono]-2-morpholinoethyl cyanide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with morpholine and cyanogen bromide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-[(E)-2-(4-methoxyphenyl)hydrazono]-2-morpholinoethyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-Imino-1-[(E)-2-(4-methoxyphenyl)hydrazono]-2-morpholinoethyl cyanide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-imino-1-[(E)-2-(4-methoxyphenyl)hydrazono]-2-morpholinoethyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazone derivatives: These compounds share the hydrazone linkage and exhibit similar chemical reactivity.
Morpholine derivatives: Compounds containing the morpholine ring, which are used in various chemical and biological applications.
Uniqueness
The presence of the cyanide group adds to its versatility in chemical synthesis and biological studies .
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
(1E)-2-imino-N-(4-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide |
InChI |
InChI=1S/C14H17N5O2/c1-20-12-4-2-11(3-5-12)17-18-13(10-15)14(16)19-6-8-21-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-13+ |
InChI Key |
MWXWETAQTDEZIP-BLOLUTEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCOCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCOCC2 |
solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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